(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one
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Overview
Description
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a hydroxybutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one typically involves the use of commercially available starting materials. One common method involves the reaction of 3-bromobenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(3-bromophenyl)-4-oxobutan-2-one or 4-(3-bromophenyl)butanoic acid.
Reduction: Formation of (4R)-4-(3-bromophenyl)-4-hydroxybutanol.
Substitution: Formation of compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one
- (4R)-4-(3-fluorophenyl)-4-hydroxybutan-2-one
- (4R)-4-(3-methylphenyl)-4-hydroxybutan-2-one
Uniqueness
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This compound’s specific structure and functional groups make it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
CAS No. |
909707-18-2 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6,10,13H,5H2,1H3/t10-/m1/s1 |
InChI Key |
YHBJHFSGJLHNDO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)Br)O |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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